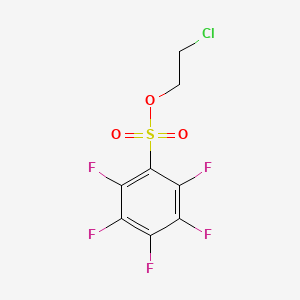
2-Chloroethyl 2,3,4,5,6-pentafluorobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentafluoro-benzene is an aromatic compound characterized by the presence of a benzene ring substituted with five fluorine atoms and a sulfonyl group attached to a 2-chloroethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentafluoro-benzene typically involves the following steps:
Starting Material: The process begins with pentafluorobenzene.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate product with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentafluoro-benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the fluorine atoms and the sulfonyl group, the compound is less reactive towards electrophilic aromatic substitution compared to benzene.
Nucleophilic Substitution: The presence of the 2-chloroethoxy group makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) can be used under controlled conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed to facilitate the substitution of the chlorine atom.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro or sulfonyl derivatives depending on the electrophile used.
Nucleophilic Substitution: Products include ethers or other substituted derivatives depending on the nucleophile.
Scientific Research Applications
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentafluoro-benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentafluoro-benzene involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethoxy)phenylsulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea: A herbicide with similar structural features but different applications.
Pentafluorobenzene Derivatives: Compounds with similar fluorine substitution patterns but different functional groups.
Uniqueness
1-(2-Chloroethoxysulfonyl)-2,3,4,5,6-pentafluoro-benzene is unique due to the combination of its sulfonyl and 2-chloroethoxy groups, which impart distinct chemical properties and reactivity compared to other pentafluorobenzene derivatives .
Properties
CAS No. |
85650-14-2 |
|---|---|
Molecular Formula |
C8H4ClF5O3S |
Molecular Weight |
310.63 g/mol |
IUPAC Name |
2-chloroethyl 2,3,4,5,6-pentafluorobenzenesulfonate |
InChI |
InChI=1S/C8H4ClF5O3S/c9-1-2-17-18(15,16)8-6(13)4(11)3(10)5(12)7(8)14/h1-2H2 |
InChI Key |
MSDMGXQAORCCKH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OS(=O)(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




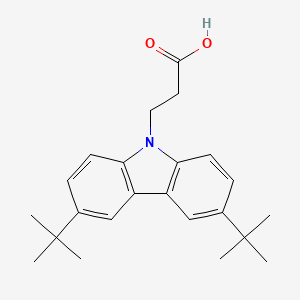
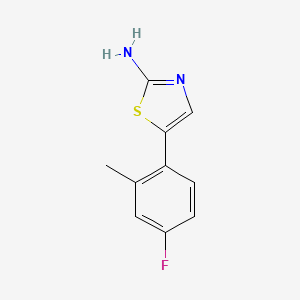
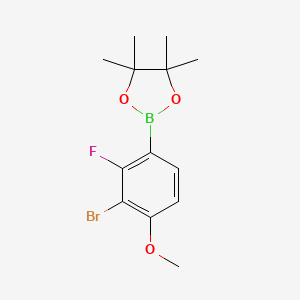

![n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide](/img/structure/B14015151.png)

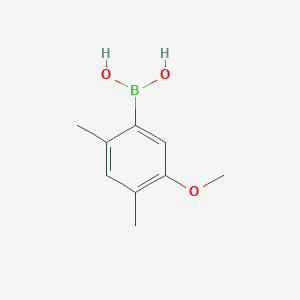

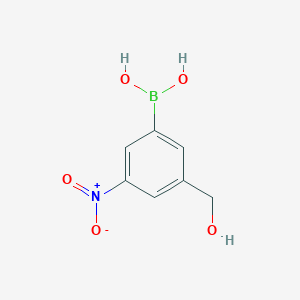
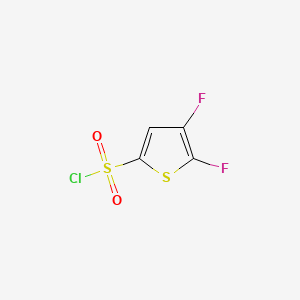
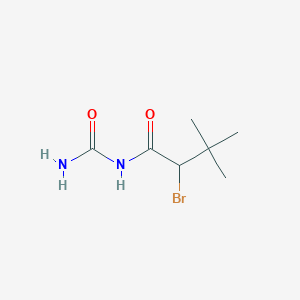
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14015190.png)
